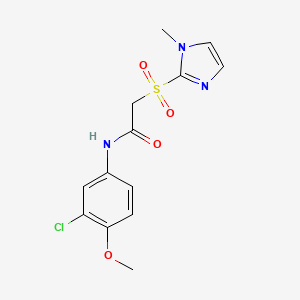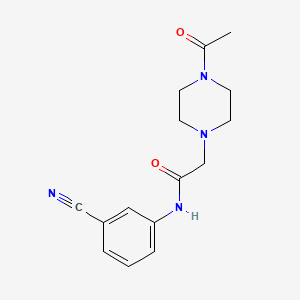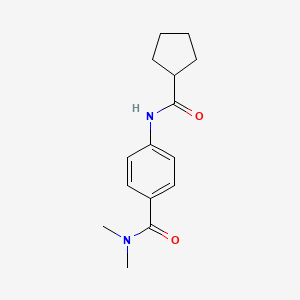
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide
Vue d'ensemble
Description
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide, also known as BDBS, is a sulfonamide compound that has shown promising results in scientific research applications. This compound has gained attention due to its potential as a therapeutic agent for various diseases, including cancer.
Mécanisme D'action
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide exerts its anticancer effects by binding to the colchicine binding site on tubulin, a protein that is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and cell motility. By disrupting the microtubule network, 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide inhibits cell division and induces cell death in cancer cells.
Biochemical and Physiological Effects:
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide has been shown to have low toxicity in normal cells and tissues. It does not affect the viability of normal human fibroblasts, indicating that it selectively targets cancer cells. 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide also exhibits anti-angiogenic properties, which inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide is a promising lead compound for the development of new anticancer drugs. Its low toxicity and selective targeting of cancer cells make it an attractive candidate for further research. However, its mechanism of action is not fully understood, and more studies are needed to elucidate its molecular targets and signaling pathways.
Orientations Futures
1. Development of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide derivatives with improved potency and selectivity.
2. Investigation of the synergistic effects of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide with other anticancer agents.
3. Evaluation of the anticancer effects of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide in vivo using animal models.
4. Identification of the molecular targets and signaling pathways of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide.
5. Development of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide-based drug delivery systems for targeted cancer therapy.
In conclusion, 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide is a promising compound with potential as a therapeutic agent for cancer. Its mechanism of action involves the disruption of the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells. Further research is needed to fully understand its molecular targets and signaling pathways, and to develop more potent and selective derivatives for cancer therapy.
Applications De Recherche Scientifique
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide induces cell cycle arrest and apoptosis in cancer cells by targeting the microtubule network and disrupting the mitotic spindle. This leads to the activation of the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Propriétés
IUPAC Name |
2-bromo-N-(2-methylbutan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-4-11(2,3)13-16(14,15)10-8-6-5-7-9(10)12/h5-8,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTYWPXRANAYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7534360.png)

![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]urea](/img/structure/B7534386.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)
![(5-Methyl-2-propan-2-ylcyclohexyl) 2-[[1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate](/img/structure/B7534393.png)


![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)
![1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)

![[1-(4-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7534445.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)
